molecular formula C12H10N2O B2621211 1-(4-Phenylpyrimidin-2-yl)ethanone CAS No. 82436-95-1

1-(4-Phenylpyrimidin-2-yl)ethanone

Cat. No.: B2621211
CAS No.: 82436-95-1
M. Wt: 198.225
InChI Key: YYGIRCSLYUTUBG-UHFFFAOYSA-N
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Description

1-(4-Phenylpyrimidin-2-yl)ethanone is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . This compound features a pyrimidine ring substituted with a phenyl group at the 4-position and an ethanone group at the 2-position. It is a crystalline solid with a melting point of 116-117°C .

Preparation Methods

The synthesis of 1-(4-Phenylpyrimidin-2-yl)ethanone typically involves the reaction of 4-phenylpyrimidine with ethanone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Phenylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Scientific Research Applications

1-(4-Phenylpyrimidin-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

1-(4-Phenylpyrimidin-2-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-phenylpyrimidin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)12-13-8-7-11(14-12)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGIRCSLYUTUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82436-95-1
Record name 1-(4-phenylpyrimidin-2-yl)ethan-1-one
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